molecular formula C12H11IN2O B031929 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide CAS No. 26482-00-8

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide

Cat. No.: B031929
CAS No.: 26482-00-8
M. Wt: 326.13 g/mol
InChI Key: BWAWQRQYQUSQEV-UHFFFAOYSA-M
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Description

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, also known as Kröhnke reagent, is a chemical compound with the molecular formula C12H11IN2O. It is widely used in organic synthesis, particularly in the formation of pyridinium salts. This compound is known for its role in facilitating various chemical reactions, making it a valuable tool in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide can be synthesized through the reaction of 2-acetylpyridine with iodine and pyridine. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce various reduced pyridinium compounds .

Scientific Research Applications

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide involves its ability to act as an electrophile in various chemical reactions. The compound’s pyridinium ring can participate in nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds. This reactivity is attributed to the electron-deficient nature of the pyridinium ring, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 1-(2-Pyridylcarbonylmethyl)pyridinium Iodide
  • 1-(2-Pyridacyl)pyridinium Iodide
  • 1-[2-(2-Pyridinyl)-2-oxoethyl]pyridinium Iodide

Comparison: 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in organic synthesis and research .

Properties

IUPAC Name

2-pyridin-1-ium-1-yl-1-pyridin-2-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N2O.HI/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAWQRQYQUSQEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=N2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949350
Record name 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide
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Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26482-00-8
Record name Pyridinium, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26482-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-((2-pyridylcarbonyl)methyl)-, iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-acetylpyridine (0.5 mole) in 600 mL pyridine is added iodine (127 g; 0.5 mole). The mixture is heated on a steam bath for 45 minutes, and the product crystallizes on cooling. The solid is filtered and the crystalline cake is rinsed twice with methylene chloride.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Acetylpyridine (1.21 g, 10.0 mmol) and iodine (2.54 g, 10.0 mmol) were heated to reflux in pyridine (12 ml) for 1 hour. The solution was cooled, and the dark precipitate was filtered and washed with pyridine.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

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